3,3-Dimethylpiperidine-2,6-dione
Overview
Description
3,3-Dimethylpiperidine-2,6-dione is a heterocyclic organic compound . It is also known by other names such as Glutarimide, 3,3-dimethyl-; β,β-Dimethylglutarimide; 4,4-Dimethyl-2,6-piperidinedione . It can be used as gel inhibitors .
Synthesis Analysis
The synthesis of this compound can be achieved from 2,2-Dimethylglutaric acid . A simple and efficient method for the synthesis of piperidine-2,6-dione from abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes has been reported .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 141.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 46.2 Ų .
Scientific Research Applications
Hydrogen Bonding and Complexation
3,3-Dimethylpiperidine-2,6-dione demonstrates significant interactions in the formation of intermolecular hydrogen bonds with other chemical species, such as 2,6-bis(acylamino)pyridines and dipyridin-2-ylamine. The strength of these associations is influenced by the size of the acyl substituent. This complexation behavior is crucial in understanding and designing molecular interactions for various scientific applications (Ośmiałowski et al., 2010).
Synthesis of Diazatricyclododecanes
Another application involves the synthesis of 2,6-diazatricyclododecanes from 2-hydroxy-3,5-dinitropyridine, utilizing compounds like 3,5-dimethylpiperidine. This process is significant for producing complex cyclic structures, which have potential applications in medicinal chemistry and material sciences (Morozova et al., 2012).
Inhibition of Tryptophan Hydroxylase
Derivatives of this compound, like AGN 2979, exhibit inhibitory effects on tryptophan hydroxylase activity. This enzyme plays a crucial role in the biosynthesis of serotonin. Understanding these interactions can aid in developing treatments for conditions related to serotonin imbalance (Boadle-Biber & Phan, 1986).
Anticonvulsant Agents
This compound derivatives have been synthesized and evaluated for their anticonvulsant activities. The development of such compounds can contribute to new therapeutic agents for treating epilepsy and related neurological disorders (Babu et al., 2012).
Corrosion Inhibition
Certain derivatives of this compound demonstrate effective corrosion inhibition properties for metals like mild steel in acidic environments. This application is vital in materials science, especially in prolonging the lifespan of metallic structures (Chafiq et al., 2020).
Sulfenylation Reactions
The compound also plays a role in the sulfenylation of substituted imines, contributing to the synthesis of various sulfur-containing organic compounds. Such reactions are important in the development of pharmaceuticals and agrochemicals (Seitz & Needham, 1983).
Mechanism of Action
Target of Action
3,3-Dimethylpiperidine-2,6-dione is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions, leading to the formation of various biologically active compounds .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
Safety and Hazards
Future Directions
While specific future directions for 3,3-Dimethylpiperidine-2,6-dione were not found, piperidine derivatives are a significant area of research in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
3,3-dimethylpiperidine-2,6-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2)4-3-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUBUFZTYOPVAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)NC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152444 | |
Record name | Glutarimide, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-33-8 | |
Record name | 3,3-Dimethyl-2,6-piperidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1194-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glutarimide, 2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glutarimide, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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